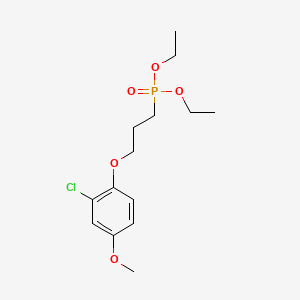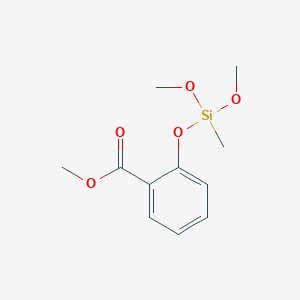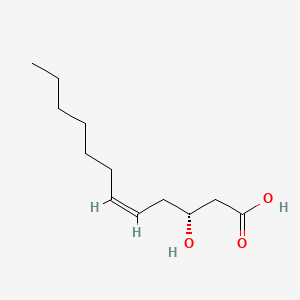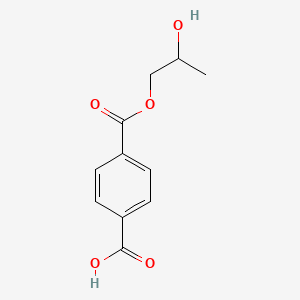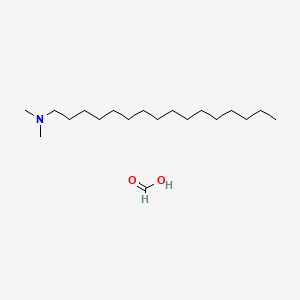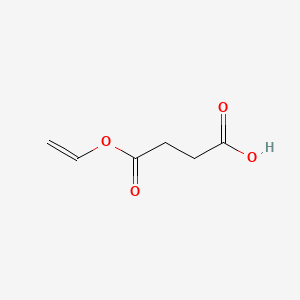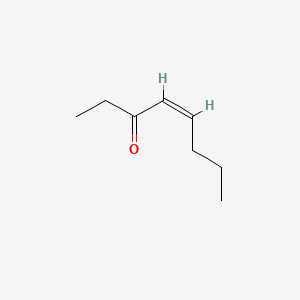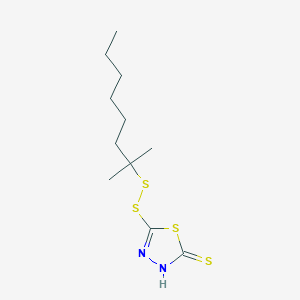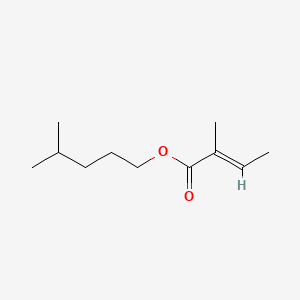
4-Methylpentyl 2-methylcrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentyl 2-methylcrotonate, also known as Tiglic acid 4-methylpentyl ester, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylpentyl 2-methylcrotonate can be synthesized through the esterification of Tiglic acid (2-methyl-2-butenoic acid) with 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water formed during the reaction and drive the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpentyl 2-methylcrotonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to Tiglic acid and 4-methylpentanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-methylpentyl 2-methylbutanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Tiglic acid and 4-methylpentanol.
Oxidation: Various carboxylic acids or ketones depending on the reaction conditions.
Reduction: 4-methylpentyl 2-methylbutanol.
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl 2-methylcrotonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Wirkmechanismus
The mechanism of action of 4-Methylpentyl 2-methylcrotonate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in biological systems, releasing Tiglic acid and 4-methylpentanol, which may exert biological effects. The compound’s interactions with enzymes and cellular membranes can influence its pharmacological and toxicological properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl Tiglate: An ester of Tiglic acid with ethanol.
Methyl Tiglate: An ester of Tiglic acid with methanol.
Butyl Tiglate: An ester of Tiglic acid with butanol.
Comparison: 4-Methylpentyl 2-methylcrotonate is unique due to its specific alkyl chain, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. Compared to other esters of Tiglic acid, it may exhibit different biological activities and industrial applications .
Eigenschaften
CAS-Nummer |
94135-07-6 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4-methylpentyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-10(4)11(12)13-8-6-7-9(2)3/h5,9H,6-8H2,1-4H3/b10-5+ |
InChI-Schlüssel |
IGQMPEJHZCJCHT-BJMVGYQFSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)OCCCC(C)C |
Kanonische SMILES |
CC=C(C)C(=O)OCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

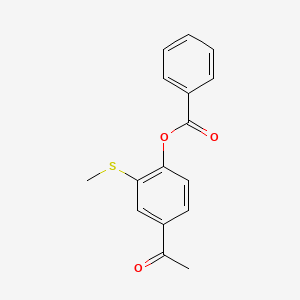
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

